6-bromo-3-iodo-1,2-dihydroquinolin-2-one

Sequential cross-coupling Regioselective functionalization Palladium catalysis

This dihalogenated quinolin-2-one offers orthogonal reactivity, enabling chemoselective sequential functionalization at C3 (I) and C6 (Br) without protecting groups. Essential for medicinal chemists building 1,3,6-trisubstituted libraries or exploring 6-Br pharmacophores with NK-3 antagonist activity. Choose this regioisomer to ensure reproducible SAR data.

Molecular Formula C9H5BrINO
Molecular Weight 350
CAS No. 916429-27-1
Cat. No. B6255373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-iodo-1,2-dihydroquinolin-2-one
CAS916429-27-1
Molecular FormulaC9H5BrINO
Molecular Weight350
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-iodo-1,2-dihydroquinolin-2-one (CAS 916429-27-1) Supplier and Technical Data Guide


6-Bromo-3-iodo-1,2-dihydroquinolin-2-one (CAS 916429-27-1) is a dihalogenated quinolin-2-one derivative with the molecular formula C9H5BrINO and a molecular weight of 350.0 Da [1]. The compound features bromine at the 6-position and iodine at the 3-position on the quinolin-2-one scaffold, classifying it as an orthogonally functionalized heterocyclic building block . Its dual halogenation pattern enables sequential, regioselective palladium-catalyzed cross-coupling reactions, establishing its utility in medicinal chemistry and organic synthesis [2].

Why 6-Bromo-3-iodo-1,2-dihydroquinolin-2-one Cannot Be Replaced by Generic Halogenated Quinolinones


Generic substitution of 6-bromo-3-iodo-1,2-dihydroquinolin-2-one with simpler monohalogenated quinolinones or regioisomeric dihalogenated analogs fails due to the orthogonal reactivity differential between the C3–I and C6–Br bonds [1]. In palladium-catalyzed cross-coupling systems, the C(sp²)–I bond at the 3-position undergoes oxidative addition with markedly faster kinetics than the C(sp²)–Br bond at the 6-position, enabling chemoselective sequential functionalization without protecting group manipulation [2]. Regioisomers such as 6-bromo-8-iodoquinolin-2(1H)-one exhibit different electronic and steric environments that alter coupling selectivity and downstream synthetic utility [3]. The specific 3-iodo/6-bromo substitution pattern is critical for achieving predictable, high-yielding sequential transformations in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 6-Bromo-3-iodo-1,2-dihydroquinolin-2-one


Orthogonal Reactivity Differential: C3–I Versus C6–Br Bond Reactivity in Pd-Catalyzed Cross-Coupling

The 3-iodo substituent undergoes oxidative addition with palladium(0) catalysts at rates approximately 10³ to 10⁴ times faster than the 6-bromo substituent, enabling exclusive chemoselective coupling at the C3 position under mild conditions while leaving the C6–Br bond intact for subsequent orthogonal functionalization [1]. In contrast, the 4(1H)-one analog 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one shows comparable regioselectivity but requires microwave irradiation (100–120 °C, 30–60 min) to achieve complete sequential transformations [2].

Sequential cross-coupling Regioselective functionalization Palladium catalysis

Sequential Functionalization Yield: Suzuki-Miyaura Followed by Sonogashira Coupling

In a direct comparative study using the 4(1H)-one analog (1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one) as a model substrate, sequential palladium-catalyzed reactions achieved good substrate generality with isolated yields ranging from 65% to 92% for the first Suzuki-Miyaura coupling at C3, followed by 58–85% for the second Sonogashira or Suzuki coupling at C6 [1]. The quinolin-2(1H)-one scaffold (target compound) is expected to exhibit comparable or improved sequential coupling efficiency due to the absence of N-alkyl steric hindrance present in the 4(1H)-one analog [2].

Sequential cross-coupling Sonogashira coupling Microwave-assisted synthesis

Lipophilicity and Drug-Likeness: Halogen Substitution Pattern Impact on Physicochemical Properties

The dual halogenation pattern (Br at C6, I at C3) confers distinct lipophilicity characteristics compared to regioisomeric dihalogenated quinolinones. The iodine substituent contributes significantly to calculated logP values (estimated cLogP range: 2.8–3.5 for 3-iodo-2-quinolinones) and molecular polarizability, affecting membrane permeability and protein binding [1]. In NK-3 receptor antagonist studies, substitution of 6-bromo with 6-chloro in related quinoline carboxamides unexpectedly converted antagonist activity to agonistic activity (response change: +18.4 ± 2.5%), demonstrating the non-interchangeable nature of halogen identity and position [2].

Lipophilicity Drug-likeness Physicochemical properties

Differential Antimicrobial Activity: 3-Iodo-6-Bromo Versus 3-Bromo-6-Iodo Regioisomers

In a library of iodo-quinoline derivatives evaluated for antimicrobial activity, the 6-bromo/iodo substitution pattern exhibited distinct activity profiles compared to regioisomeric 6,8-dihalogenated analogs [1]. Series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides and their mixed 6,8-dihalogenated (Br/I and I/Br) derivatives demonstrated differential inhibitory properties against α-glucosidase and α-amylase, with cytotoxicity variation observed against breast (MCF-7) and lung (A549) cancer cell lines [2].

Antimicrobial activity Structure-activity relationship Halogen regioisomers

Structural Versatility: 2(1H)-One Scaffold Versus 4(1H)-One Scaffold in Cross-Coupling Applications

The quinolin-2(1H)-one scaffold (target compound) offers distinct synthetic advantages over the more extensively studied quinolin-4(1H)-one analogs. While 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one has been demonstrated as an effective platform for sequential Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions under microwave irradiation [1], the 2(1H)-one scaffold (including 6-iodoquinolin-2(1H)-one and 6-bromo-8-iodoquinolin-2(1H)-one) has been further functionalized to obtain quinolines substituted with various functional groups [2]. The absence of N-alkyl protection in the target 1,2-dihydroquinolin-2-one may enable direct N–H functionalization pathways not accessible with N-alkylated 4(1H)-one analogs.

Scaffold comparison Quinolin-2(1H)-one Cross-coupling versatility

Procurement-Relevant Application Scenarios for 6-Bromo-3-iodo-1,2-dihydroquinolin-2-one


Sequential C3 → C6 Functionalization for 1,3,6-Trisubstituted Quinolin-2-one Library Synthesis

Medicinal chemistry teams requiring efficient construction of 1,3,6-trisubstituted quinolin-2-one libraries can leverage the orthogonal reactivity of the C3–I and C6–Br bonds. First-stage Suzuki-Miyaura coupling at C3 proceeds with high chemoselectivity while preserving the C6–Br bond, followed by second-stage Sonogashira, Suzuki, or aminocarbonylation at C6. This sequential approach, validated on the 4(1H)-one analog with 65–92% (step 1) and 58–85% (step 2) yields [1], reduces synthetic step count by eliminating protecting group manipulations. The free N–H of the 1,2-dihydroquinolin-2-one scaffold further enables N-functionalization as an orthogonal third diversification step [2].

SAR Studies Requiring 6-Bromo Pharmacophore with C3 Derivatization Handle

In structure-activity relationship campaigns where the 6-bromo substituent is a critical pharmacophore element, this compound provides the optimal balance of a fixed 6-Br moiety and a versatile C3–I coupling handle. Evidence from NK-3 receptor antagonist studies demonstrates that halogen substitution at the 6-position is non-interchangeable: replacing 6-bromo with 6-chloro converted antagonist activity to agonist activity (Δ +18.4 ± 2.5% response) [1]. This compound enables systematic exploration of C3 substitution space while maintaining the essential 6-Br pharmacophore, unlike regioisomeric dihalogenated alternatives where halogen positions differ.

Antimicrobial and Anticancer Agent Discovery Using Iodo-Quinoline Scaffolds

Investigators developing antimicrobial or anticancer agents based on iodo-quinoline scaffolds require the specific 3-iodo/6-bromo regioisomer for reproducible SAR studies. Recent libraries of 6-bromo/iodo substituted quinazoline-3-oxides and related quinolinone derivatives have demonstrated differential inhibitory activities against α-glucosidase and α-amylase, with distinct cytotoxicity profiles in MCF-7 (breast) and A549 (lung) cancer cell lines [1]. The regiospecific halogenation pattern is critical; procurement of the incorrect regioisomer (e.g., 3-bromo-6-iodoquinolin-2-one, CAS 205114-20-1) will confound activity interpretation and reproducibility.

Building Block for Lipophilic Quinoline-Derived Drug Candidates

Drug discovery programs targeting intracellular or CNS indications where lipophilicity and membrane permeability are critical design parameters benefit from the dual halogenation pattern of this compound. The 6-iodo substituent significantly increases lipophilicity (estimated cLogP increase of approximately 0.7–1.0 units compared to non-iodinated analogs) and molecular polarizability [1]. The compound serves as a stable, storable intermediate for generating diverse lipophilic quinoline derivatives via cross-coupling, with demonstrated downstream functionalization to quinolines substituted with various functional groups [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-3-iodo-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.